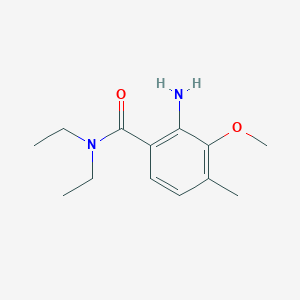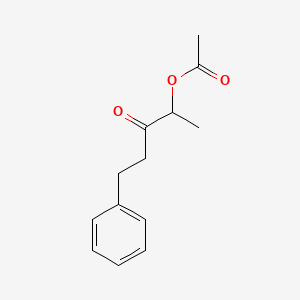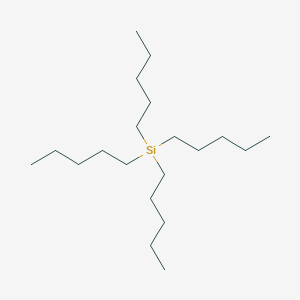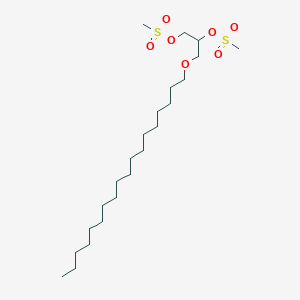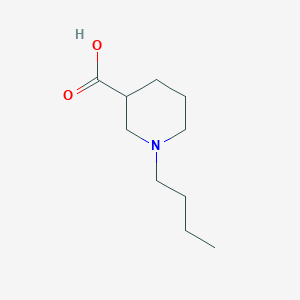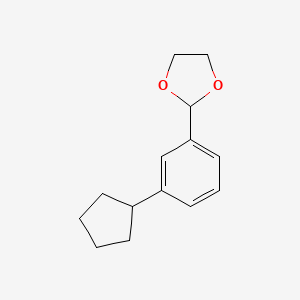
1,3-Dioxolane, 2-(3-cyclopentylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- is an organic compound with the molecular formula C14H18O2 It is a derivative of 1,3-dioxolane, where a cyclopentylphenyl group is attached to the 2-position of the dioxolane ring
準備方法
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminium hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Hydrolysis: Acid-catalyzed hydrolysis can convert it back to the corresponding carbonyl compound and 1,2-ethanediol.
科学的研究の応用
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It may be used in the synthesis of biologically active molecules.
Industry: Used as a solvent and in the production of polymers and other materials.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-(3-cyclopentylphenyl)- involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the cyclic structure of the dioxolane ring, which provides resistance to hydrolysis under mild conditions .
類似化合物との比較
1,3-Dioxolane, 2-(3-cyclopentylphenyl)- can be compared with other similar compounds such as:
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, making it a peroxide.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar stability and applications
These comparisons highlight the unique stability and reactivity of 1,3-Dioxolane, 2-(3-cyclopentylphenyl)-, making it a valuable compound in various chemical processes.
特性
CAS番号 |
201851-04-9 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
2-(3-cyclopentylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H18O2/c1-2-5-11(4-1)12-6-3-7-13(10-12)14-15-8-9-16-14/h3,6-7,10-11,14H,1-2,4-5,8-9H2 |
InChIキー |
NNXLHYSKUNFOAB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC(=CC=C2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
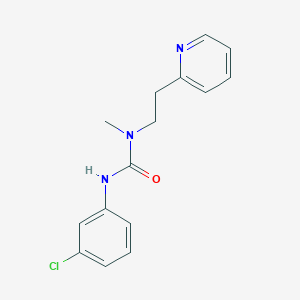

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)

![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
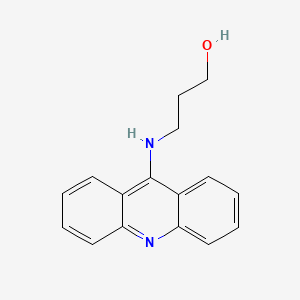
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)

